氟氟苯氧
描述
(±)-flufenprox belongs to the class of organic compounds known as diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group (±)-flufenprox is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-flufenprox is primarily located in the membrane (predicted from logP). Outside of the human body, (±)-flufenprox can be found in cereals and cereal products. This makes (±)-flufenprox a potential biomarker for the consumption of this food product.
1-(4-chlorophenoxy)-3-{[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl}benzene is an aromatic ether that is [3-(4-chlorophenoxy)phenyl]methanol in which the hydroxy group is replaced by a 2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy group. It is an aromatic ether, an organofluorine compound and a member of monochlorobenzenes.
科学研究应用
Stereoselective Metabolism in Rat Hepatocytes
Flufenprox, a chiral nonsteroidal anti-inflammatory drug, undergoes stereoselective metabolism in rat hepatocytes. This process involves the formation of Flufenprox-S-acyl-CoA thioester and its subsequent transacylation of glutathione, forming Flufenprox-S-acyl-glutathione. This study provides insights into the stereoselective bioactivation of Flufenprox, contributing to the understanding of its metabolic pathways in liver cells (Grillo et al., 2010).
Ion Channel Modulation
Flufenprox has been identified as an ion channel modulator. Initially recognized for its anti-inflammatory properties, it has been found to affect non-selective cation channels, chloride channels, as well as potassium, calcium, and sodium channels. Its broad spectrum of targets in ion channel research highlights its potential as a valuable tool in understanding molecular, cellular, and systemic levels of ion channel functioning (Guinamard, Simard, & Del Negro, 2013).
Intragastric Drug Delivery
In a study focused on improving the biopharmaceutical characteristics of Flufenprox, kondogogu gum-Zn+2-pectinate emulgel matrices reinforced with mesoporous silica were developed for intragastric drug delivery. This approach aimed to modulate the release of Flufenprox in a controlled manner, demonstrating its potential in enhancing drug encapsulation efficiency and sustained drug release behavior (Bera, Nadimpalli, Kumar, & Vengala, 2017).
Management of Arthritis
Flufenprox-loaded hyaluronic acid-coated bovine serum albumin nanoparticles were formulated to improve the therapeutic efficacy of Flufenprox in the management of arthritis. These nanoparticles showed extended in-vitro release profiles and significant reduction in joint swelling and inflammatory markers in vivo, indicating a promising therapeutic effect in arthritis management (Mohamed, El-Kamel, Hammad, & Heikal, 2022).
Biotransformation by Cunninghamella Species
The biotransformation of Flufenprox by Cunninghamella species was explored to understand its metabolic pathways. The study identified mono- and dihydroxylated metabolites and demonstrated the species' ability to produce phase II (conjugated) metabolites, contributing to the understanding of Flufenprox's metabolic fate in biological systems (Amadio, Gordon, & Murphy, 2010).
Enhancement of Osteogenic Differentiation
A study on flufenamic acid, a fenamic acid NSAID like Flufenprox, demonstrated its role in enhancing osteogenic differentiation of mesenchymal stem cells and suppressing bone loss. This was achieved through inhibition of the NF-κB signaling pathway, suggesting its potential application in bone tissue engineering and treatment of osteoporosis (Liu et al., 2019).
属性
CAS 编号 |
118753-05-2 |
---|---|
分子式 |
C24H22ClF3O3 |
分子量 |
450.9 g/mol |
IUPAC 名称 |
1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3 |
InChI 键 |
RURQAJURNPMSSK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
规范 SMILES |
CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
107713-58-6 | |
同义词 |
1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoro-propoxy]methyl]phen oxy]benzene |
蒸汽压力 |
9.75e-10 mmHg |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。